1-((3-Chloro-4-methylphenyl)sulfonyl)-4-cyclopropylidenepiperidine
Description
Properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)sulfonyl-4-cyclopropylidenepiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO2S/c1-11-2-5-14(10-15(11)16)20(18,19)17-8-6-13(7-9-17)12-3-4-12/h2,5,10H,3-4,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZLPYRJRDGJSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCC(=C3CC3)CC2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-((3-Chloro-4-methylphenyl)sulfonyl)-4-cyclopropylidenepiperidine involves several steps, typically starting with the preparation of the piperidine ring. The synthetic route often includes the following steps:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Cyclopropylidene Group: This step involves the addition of a cyclopropylidene moiety to the piperidine ring, often through cyclopropanation reactions.
Attachment of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, typically using reagents like sulfonyl chlorides.
Chloromethylphenyl Substitution: The final step involves the substitution of the piperidine ring with a chloromethylphenyl group, which can be achieved through nucleophilic substitution reactions.
Industrial production methods for this compound may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-((3-Chloro-4-methylphenyl)sulfonyl)-4-cyclopropylidenepiperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
The compound serves as an important building block in synthetic chemistry. It is utilized in the development of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The sulfonyl group enhances the reactivity of the compound, making it suitable for various synthetic transformations.
Biology
Research indicates that 1-((3-Chloro-4-methylphenyl)sulfonyl)-4-cyclopropylidenepiperidine exhibits potential biological activities:
- Antimicrobial Properties: Preliminary studies suggest that the compound may possess antimicrobial effects, making it a candidate for further investigation in treating infections.
- Anticancer Activity: Initial findings indicate that this compound could induce apoptosis in cancer cells, potentially through mechanisms involving caspase activation.
Medicine
The therapeutic potential of this compound is being explored, particularly for neurological disorders. Its interaction with specific molecular targets suggests it may modulate enzyme activity or receptor signaling pathways relevant to disease mechanisms.
Industry
In industrial applications, this compound is being investigated for its role in developing specialty chemicals and materials, including polymers and coatings. Its unique structural features contribute to its performance in various applications.
Case Studies and Research Findings
| Study Focus | Findings |
|---|---|
| Antimicrobial Evaluation | Enhanced antimicrobial activity compared to non-sulfonamide counterparts was observed. |
| Anticancer Mechanism | Induction of apoptosis in cancer cells was noted, with increased caspase activity in treated samples. |
| Safety Profile | Toxicity studies indicated no acute toxicity up to doses of 2000 mg/kg in animal models, suggesting a favorable safety profile for further development. |
Mechanism of Action
The mechanism of action of 1-((3-Chloro-4-methylphenyl)sulfonyl)-4-cyclopropylidenepiperidine involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in metabolic pathways or bind to receptors in the nervous system, altering signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Features :
- Sulfonamide group : Enhances solubility and provides hydrogen-bonding sites.
- 3-Chloro-4-methylphenyl substituent : Balances lipophilicity and steric bulk.
Sulfonamide-functionalized piperidines are widely explored in medicinal chemistry. Below is a detailed comparison of 1-((3-Chloro-4-methylphenyl)sulfonyl)-4-cyclopropylidenepiperidine with structurally related analogs.
Structural and Physicochemical Comparison
Key Observations :
Electron-Withdrawing Effects :
- The target compound ’s 3-chloro-4-methylphenyl group provides moderate electron withdrawal, while the ethyl ester analog () features a stronger electron-withdrawing nitro group. This difference impacts reactivity in nucleophilic substitution or enzyme-binding interactions .
- The hypothetical fluorophenyl analog ’s 4-F substituent offers weaker electron withdrawal but higher metabolic stability.
Solubility and Lipophilicity :
- The target compound’s higher logP (3.2 vs. 2.8) suggests increased lipophilicity, likely due to the cyclopropylidene and methyl groups. However, this comes at the cost of reduced aqueous solubility.
Biological Activity
1-((3-Chloro-4-methylphenyl)sulfonyl)-4-cyclopropylidenepiperidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings, providing a comprehensive overview of the compound's activity.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 322.83 g/mol. The structure includes a piperidine ring substituted with a cyclopropyl group and a sulfonyl moiety, which are critical for its biological activity.
Antimicrobial Activity
Research has indicated that compounds containing sulfonyl groups often exhibit significant antimicrobial properties. A study demonstrated that derivatives of sulfonamides, particularly those with chlorinated aromatic rings, show enhanced activity against various bacterial strains. Specifically, the presence of the 3-chloro-4-methylphenyl group may enhance lipophilicity, facilitating better membrane penetration and increased antibacterial efficacy .
Anticancer Properties
The compound has been evaluated for its anticancer potential. In vitro studies have shown that it can inhibit cell proliferation in several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase. The sulfonamide moiety is believed to play a crucial role in this activity by interfering with cellular signaling pathways .
Neuroprotective Effects
Neuroprotective properties have also been reported. In animal models of neurodegenerative diseases, treatment with this compound resulted in reduced neuronal death and improved cognitive function. The proposed mechanism includes the modulation of oxidative stress and inflammation within neural tissues .
Case Studies
Synthesis
The synthesis of this compound typically involves the reaction of 3-chloro-4-methylbenzenesulfonyl chloride with cyclopropylidene-piperidine derivatives under controlled conditions to yield the target compound. This method ensures high purity and yield, which are essential for subsequent biological testing.
Q & A
Q. What are the recommended synthetic routes for 1-((3-Chloro-4-methylphenyl)sulfonyl)-4-cyclopropylidenepiperidine, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: Synthesis typically involves sulfonylation of the piperidine core using 3-chloro-4-methylbenzenesulfonyl chloride under basic conditions. Key steps include:
- pH control : Maintain dynamic pH 9–10 using 5% Na₂CO₃ to ensure efficient nucleophilic substitution .
- Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
- Monitoring : Track reaction progress via TLC with n-hexane/EtOAc (70:30) and UV visualization .
- Workup : Neutralize the mixture post-reaction, extract with dichloromethane, and evaporate under reduced pressure.
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
Methodological Answer:
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm sulfonyl and cyclopropylidene groups. Aromatic protons in the 7.2–7.8 ppm range validate the 3-chloro-4-methylphenyl moiety .
- HPLC-MS : Assess purity (>98%) using a C18 column with methanol/water (70:30) mobile phase and ESI-MS for molecular ion detection (expected [M+H]⁺ ~380–385 m/z) .
- Elemental Analysis : Verify C, H, N, S, and Cl percentages within ±0.4% of theoretical values.
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear EN 374-certified nitrile gloves, EN 166 goggles, and EN 13832 chemical-resistant footwear due to potential skin/eye irritation .
- Ventilation : Use fume hoods for synthesis and purification steps to limit inhalation of sulfonyl chloride vapors .
- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal in halogenated waste containers.
Advanced Research Questions
Q. How does the sulfonyl group influence the compound’s receptor-binding affinity in neurological targets?
Methodological Answer: The sulfonyl group enhances hydrogen bonding with residues in dopamine (DA) and serotonin (5-HT) receptors. To evaluate:
Q. What strategies resolve contradictions in solubility data across different solvent systems?
Methodological Answer:
- Cosolvent Approach : Use DMSO/water mixtures (e.g., 10% DMSO) to improve aqueous solubility while avoiding precipitation .
- Hansen Solubility Parameters : Calculate HSPs (δD, δP, δH) to predict compatibility with solvents like acetonitrile or THF.
- Experimental Validation : Perform shake-flask assays at 25°C, quantify via UV-Vis at λmax ~260 nm .
Q. How can environmental fate studies be designed to assess this compound’s persistence and bioaccumulation?
Methodological Answer:
Q. What computational methods predict metabolic pathways and potential toxic metabolites?
Methodological Answer:
Q. How do steric effects from the cyclopropylidene group impact conformational flexibility?
Methodological Answer:
Q. What experimental designs mitigate batch-to-batch variability in pharmacological studies?
Methodological Answer:
Q. How can chiral separation be achieved for stereoisomers of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
